molecular formula C20H34O17 B12312769 1,5-a-L-Arabinotetraose

1,5-a-L-Arabinotetraose

Cat. No.: B12312769
M. Wt: 546.5 g/mol
InChI Key: SSTRHYGKXBFFON-UHFFFAOYSA-N
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Description

1,5-a-L-Arabinotetraose: is a tetrasaccharide composed of four arabinose units linked by α-1,5-glycosidic bonds. It is a type of oligosaccharide that plays a significant role in the structure and function of plant cell walls.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,5-a-L-Arabinotetraose can be synthesized through enzymatic hydrolysis of arabinan, a polysaccharide found in plant cell walls. The enzyme endo-1,5-α-L-arabinanase cleaves the α-1,5-glycosidic bonds in arabinan to produce this compound . This process typically involves the use of purified enzymes under controlled conditions of pH and temperature to optimize yield and purity.

Industrial Production Methods: Industrial production of this compound involves the extraction of arabinan from plant sources such as sugar beet and wheat. The extracted arabinan is then subjected to enzymatic hydrolysis using endo-1,5-α-L-arabinanase. The resulting this compound is purified through techniques such as chromatography to achieve high purity suitable for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions: 1,5-a-L-Arabinotetraose undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Properties

IUPAC Name

5-[[5-[[5-[[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]oxymethyl]oxolane-2,3,4-triol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H34O17/c21-1-5-9(22)14(27)18(35-5)32-3-7-11(24)16(29)20(37-7)33-4-8-12(25)15(28)19(36-8)31-2-6-10(23)13(26)17(30)34-6/h5-30H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSTRHYGKXBFFON-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(O1)OCC2C(C(C(O2)OCC3C(C(C(O3)OCC4C(C(C(O4)O)O)O)O)O)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H34O17
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

546.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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